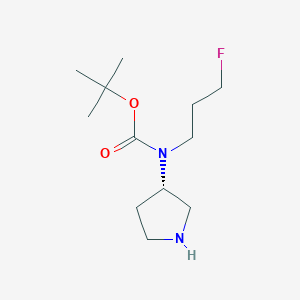
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoropropyl chain, and a pyrrolidinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluoropropyl Chain: The fluoropropyl chain is introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of the synthetic route to improve yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluoropropyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research focuses on its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is explored for its use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
- (S)-tert-Butyl (3-chloropropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-bromopropyl)(pyrrolidin-3-yl)carbamate
- (S)-tert-Butyl (3-iodopropyl)(pyrrolidin-3-yl)carbamate
Uniqueness
(S)-tert-Butyl(3-fluoropropyl)(pyrrolidin-3-yl)carbamate is unique due to the presence of the fluorine atom in the propyl chain. This fluorine atom can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it distinct from its halogenated analogs.
特性
分子式 |
C12H23FN2O2 |
|---|---|
分子量 |
246.32 g/mol |
IUPAC名 |
tert-butyl N-(3-fluoropropyl)-N-[(3S)-pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15(8-4-6-13)10-5-7-14-9-10/h10,14H,4-9H2,1-3H3/t10-/m0/s1 |
InChIキー |
LHOUWDGVLOEFHT-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(CCCF)[C@H]1CCNC1 |
正規SMILES |
CC(C)(C)OC(=O)N(CCCF)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















